

# The Discovery and Development of GSK690693: A Pan-Akt Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

GSK690693 is a potent, ATP-competitive, pan-Akt kinase inhibitor that emerged from a dedicated drug discovery program aimed at targeting the PI3K/Akt signaling pathway, a critical mediator of cell survival and proliferation frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of GSK690693. Detailed experimental protocols for key assays, quantitative biochemical and cellular data, and visualizations of the relevant biological pathways and developmental workflows are presented to offer a thorough resource for researchers in oncology and drug development.

# **Introduction: Targeting the Akt Signaling Pathway**

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal node in intracellular signaling cascades that govern cell growth, proliferation, survival, and metabolism. [1] The PI3K/Akt/mTOR pathway is one of the most frequently hyperactivated signaling networks in human cancers, making it a prime target for therapeutic intervention.[1] Akt exists as three highly homologous isoforms: Akt1, Akt2, and Akt3, all of which have been implicated in tumorigenesis.[1] The constitutive activation of Akt can be driven by various genetic alterations, including mutations in PIK3CA, loss of the tumor suppressor PTEN, and activation of receptor tyrosine kinases.[2] This sustained signaling promotes cancer cell survival and resistance to



conventional therapies. Therefore, the development of small molecule inhibitors of Akt has been a major focus of oncology drug discovery.

GSK690693 was developed by GlaxoSmithKline as a potent inhibitor of all three Akt isoforms, with the goal of providing a therapeutic agent that could effectively shut down this pro-survival pathway in a broad range of human cancers.[3]

# **Discovery of GSK690693**

GSK690693 was identified through a lead optimization program centered on an aminofurazan chemical series.[3] The discovery process involved extensive structure-activity relationship (SAR) studies to enhance potency and selectivity for the Akt kinases.

# Lead Optimization and Structure-Activity Relationship (SAR)

The lead optimization efforts that culminated in the discovery of GSK690693 (referred to as compound 3g in the primary publication) focused on modifying different regions of the aminofurazan-imidazo[4,5-c]pyridine scaffold.[4] An X-ray co-crystal structure of an early lead compound with the kinase domain of Akt2 confirmed that the series bound in the ATP-binding pocket, providing a structural basis for rational drug design.[4] The SAR studies systematically explored substitutions at various positions of the core structure to improve inhibitory activity against Akt isoforms and selectivity over other kinases. The piperidinylmethyl ether moiety at the 7-position and the 2-methyl-3-butyn-2-ol group at the 4-position of the imidazo[4,5-c]pyridine core were found to be critical for potent pan-Akt inhibition.[4]

# **Chemical Synthesis**

The synthesis of GSK690693 is a multi-step process. The detailed synthetic route is described in the 2008 Journal of Medicinal Chemistry article by Heerding et al.[4]

## **Experimental Protocol: Synthesis of GSK690693**

The synthesis involves the coupling of key building blocks to assemble the final complex molecule. A generalized scheme is presented below. For a detailed, step-by-step protocol, including reagent quantities, reaction conditions, and characterization data, readers are directed to the experimental section of the primary publication.[4]



- Step 1: Synthesis of the Imidazo[4,5-c]pyridine Core: This involves the construction of the bicyclic heteroaromatic core structure.
- Step 2: Functionalization of the Core: Introduction of the aminofurazan moiety at the 2-position and the piperidinylmethyl ether side chain at the 7-position.
- Step 3: Final Assembly: Attachment of the 2-methyl-3-butyn-2-ol group at the 4-position via a Sonogashira coupling reaction.
- Step 4: Purification: The final compound is purified by chromatography to yield GSK690693 as a solid.

### **Mechanism of Action**

GSK690693 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the Akt kinase domain, thereby preventing the phosphorylation of its downstream substrates.[3] It exhibits potent inhibitory activity against all three Akt isoforms in the low nanomolar range.[4]





Click to download full resolution via product page

Caption: Simplified Akt Signaling Pathway and Inhibition by GSK690693.



# **Quantitative Data**

GSK690693 has been extensively characterized in a variety of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of GSK690693

| Kinase Target | IC50 (nM) |
|---------------|-----------|
| Akt1          | 2[4]      |
| Akt2          | 13[4]     |
| Akt3          | 9[4]      |
| PKA           | 24[5]     |
| PrkX          | 5[5]      |
| PKC isoforms  | 2-21[5]   |
| AMPK          | 50[5]     |
| DAPK3         | 81[5]     |
| PAK4          | 10[5]     |
| PAK5          | 52[5]     |
| PAK6          | 6[5]      |

**Table 2: Cellular Activity of GSK690693** 



| Cell Line           | Assay                 | IC50 (nM) |
|---------------------|-----------------------|-----------|
| BT474 (Breast)      | GSK3β Phosphorylation | 138[6]    |
| T47D (Breast)       | Proliferation         | 72[5]     |
| ZR-75-1 (Breast)    | Proliferation         | 79[5]     |
| BT474 (Breast)      | Proliferation         | 86[5]     |
| HCC1954 (Breast)    | Proliferation         | 119[5]    |
| LNCaP (Prostate)    | Proliferation         | 147[5]    |
| MDA-MB-453 (Breast) | Proliferation         | 975[5]    |

# **Experimental Protocols**

Detailed methodologies for the key experiments are provided below.

## In Vitro Akt Kinase Assay

Objective: To determine the in vitro inhibitory activity of GSK690693 against Akt isoforms.

#### Protocol:

- Enzyme Activation: His-tagged full-length Akt1, 2, or 3 are expressed and purified from baculovirus. Activation is carried out with purified PDK1 to phosphorylate Thr308 and purified MK2 to phosphorylate Ser473.
- Inhibitor Incubation: Activated Akt enzymes are incubated with various concentrations of GSK690693 at room temperature for 30 minutes.
- Reaction Initiation: The kinase reaction is initiated by the addition of the substrate mixture containing 5-15 nM Akt enzyme, 2 μM ATP, 0.15 μCi/μL [γ-33P]ATP, 1 μM peptide substrate, 10 mM MgCl2, 25 mM MOPS (pH 7.5), 1 mM DTT, 1 mM CHAPS, and 50 mM KCl.
- Reaction Incubation and Termination: Reactions are incubated at room temperature for 45 minutes and then terminated with the addition of Leadseeker beads in PBS containing EDTA.



 Quantification: Product formation is quantified using a Viewlux Imager. IC50 values are determined by fitting the data to a four-parameter equation.

# Cellular GSK3β Phosphorylation Assay (ELISA)

Objective: To measure the inhibition of Akt kinase activity in a cellular context by assessing the phosphorylation of its direct substrate, GSK3 $\beta$ .

#### Protocol:

- Cell Treatment: Tumor cells are plated in 96-well plates and treated with various concentrations of GSK690693 for 1 hour.
- Cell Lysis: Cells are lysed, and the protein concentration of the lysates is determined.
- ELISA: An ELISA is performed using an anti-GSK3β antibody for capture and an anti-phospho-GSK3α/β (Ser21/9) antibody for detection.
- Data Analysis: IC50 values are calculated by fitting the dose-response data to a fourparameter equation.

## **Cell Proliferation Assay**

Objective: To assess the anti-proliferative effects of GSK690693 on various cancer cell lines.

#### Protocol:

- Cell Plating: Cells are plated in 96- or 384-well plates and allowed to adhere overnight.
- Compound Treatment: Cells are treated with a range of GSK690693 concentrations (e.g., 1.5 nM to 30  $\mu$ M) and incubated for 72 hours.
- Viability Measurement: Cell proliferation is measured using the CellTiter-Glo® Luminescent Cell Viability Assay.
- Data Analysis: IC50 values are determined by fitting the data to a four-parameter equation using appropriate software.



## In Vivo Tumor Xenograft Studies

Objective: To evaluate the in vivo anti-tumor efficacy of GSK690693.

#### Protocol:

- Tumor Implantation: Human tumor cells (e.g., BT474) are implanted subcutaneously into immunocompromised mice.
- Treatment: Once tumors reach a specified volume (e.g., 200-400 mm³), mice are treated with GSK690693 (e.g., 10, 20, or 30 mg/kg, i.p., once daily) or vehicle.
- Tumor Measurement: Tumor volume is measured twice weekly with calipers using the formula: (length × width²)/2.
- Pharmacodynamic Analysis: At specified time points, tumors can be excised to analyze the phosphorylation status of Akt substrates (e.g., phospho-GSK3β) by Western blot or immunohistochemistry.
- Efficacy Endpoint: The study is concluded after a predetermined period (e.g., 21 days), and the percent tumor growth inhibition is calculated.

## **Preclinical Development and Clinical Status**

GSK690693 demonstrated significant anti-tumor activity in preclinical models, inhibiting the growth of various human tumor xenografts in vivo.[7] Treatment with GSK690693 in these models led to a dose-dependent inhibition of the phosphorylation of Akt substrates within the tumors.[7] Based on its promising preclinical profile, GSK690693 entered Phase I clinical trials in patients with advanced solid tumors and lymphoma.[8] The preliminary results from the first-in-human study indicated that the compound was generally well-tolerated and showed predictable pharmacokinetics and evidence of target engagement.[8] A notable on-target effect observed was a transient, dose-related increase in blood glucose levels, consistent with the role of Akt in glucose metabolism.[8]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. elifesciences.org [elifesciences.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. oncotarget.com [oncotarget.com]
- To cite this document: BenchChem. [The Discovery and Development of GSK690693: A Pan-Akt Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683982#gsk-690693-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com